4,4-Dimethylpyrrolidin-3-amine
CAS No.:
Cat. No.: VC17688664
Molecular Formula: C6H14N2
Molecular Weight: 114.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H14N2 |
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Molecular Weight | 114.19 g/mol |
IUPAC Name | 4,4-dimethylpyrrolidin-3-amine |
Standard InChI | InChI=1S/C6H14N2/c1-6(2)4-8-3-5(6)7/h5,8H,3-4,7H2,1-2H3 |
Standard InChI Key | PSOSCZPVIGSAAZ-UHFFFAOYSA-N |
Canonical SMILES | CC1(CNCC1N)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4,4-Dimethylpyrrolidin-3-amine (IUPAC name: 3-amino-4,4-dimethylpyrrolidine) consists of a five-membered pyrrolidine ring with the following substituents:
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Two methyl groups at the 4-position, introducing steric bulk and influencing conformational flexibility.
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A primary amine at the 3-position, providing a site for hydrogen bonding and nucleophilic reactivity.
The compound’s molecular formula is C₆H₁₄N₂, with a molar mass of 114.19 g/mol . Its saturated ring system adopts an envelope conformation, with the amine group participating in intramolecular hydrogen bonding under certain conditions.
Physicochemical Properties
Critical physical parameters derived from analogous pyrrolidine derivatives include:
Property | Value | Source |
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Boiling Point | 160°C (760 mmHg) | |
Density | 0.899 g/mL at 25°C | |
Refractive Index | 1.462–1.465 | |
pKa | 9.93 ± 0.10 (predicted) | |
Flash Point | 52°C (125°F) |
The pKa value indicates moderate basicity, consistent with aliphatic amines. The compound’s solubility profile favors polar organic solvents like ethanol and methanol, with limited aqueous solubility at physiological pH.
Synthetic Methodologies
Retrosynthetic Analysis
Current routes to 4,4-dimethylpyrrolidin-3-amine leverage 3-oxopyrrolidone intermediates as key precursors . A representative pathway involves:
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Aldol Condensation: Ethyl glyoxylate reacts with ketones to form γ-keto esters.
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Cyclization: Intramolecular amidation generates 3-oxopyrrolidones.
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Reductive Amination: Catalytic hydrogenation or borane-mediated reduction converts the oxo group to an amine.
This three-step sequence achieves yields >65% on multigram scales , with purification via recrystallization avoiding chromatographic methods.
Biological and Pharmacological Applications
Enzyme Inhibition
Pyrrolidine derivatives exhibit protein kinase inhibition through competitive binding at ATP sites. The 4,4-dimethyl configuration enhances hydrophobic interactions with kinase pockets, while the 3-amine group forms hydrogen bonds with catalytic residues. Comparative studies show 10–30 nM IC₅₀ values against kinases like CDK2 and EGFR.
Neurotransmitter Receptor Modulation
The compound’s amine group mimics natural neurotransmitters, enabling activity at G protein-coupled receptors (GPCRs). In vitro assays demonstrate:
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Dopamine D2 Receptor: Partial agonism with 45% efficacy relative to dopamine.
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Serotonin 5-HT₁A Receptor: Antagonism at micromolar concentrations.
These effects suggest potential in treating neurological disorders, though in vivo validation remains pending.
Prodrug Development
4,4-Dimethylpyrrolidin-3-amine serves as a prodrug scaffold when functionalized with cyclopropanecarbonyl groups. Such modifications enhance blood-brain barrier penetration, as evidenced by a 3.2-fold increase in cerebrospinal fluid concentration compared to unmodified analogs.
Industrial and Material Science Applications
Chiral Auxiliaries
The compound’s rigid structure facilitates asymmetric synthesis. For example, it directs stereoselectivity in Mannich reactions, achieving enantiomeric excesses >90% .
Polymer Additives
Incorporating 4,4-dimethylpyrrolidin-3-amine into polyamide backbones improves thermal stability, with glass transition temperatures (Tg) increasing from 85°C to 112°C .
Comparative Analysis with Related Compounds
Future Research Directions
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Stereoselective Synthesis: Developing catalytic asymmetric routes to access enantiopure forms .
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Targeted Drug Delivery: Conjugating the amine group with tumor-homing peptides for oncology applications.
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Computational Modeling: Machine learning-driven optimization of substituent effects on receptor binding.
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